molecular formula C15H15N3O2 B2554045 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956411-60-2

1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2554045
CAS No.: 956411-60-2
M. Wt: 269.304
InChI Key: KROXHSATNMOIDD-UHFFFAOYSA-N
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Description

Structural Breakdown

  • Pyrazole Core : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The "1H" prefix indicates the hydrogen atom is attached to the nitrogen at position 1.
  • Substituents :
    • Position 1 : A 2-cyanoethyl group (cyanoethyl: -CH₂CH₂CN) attached to the nitrogen.
    • Position 3 : A 3,4-dimethylphenyl group (a benzene ring with methyl groups at positions 3 and 4).
  • Functional Group : A carboxylic acid (-COOH) at position 4 of the pyrazole ring.

Structural Formula :
$$ \text{C}{15}\text{H}{15}\text{N}3\text{O}2 $$

SMILES Code :
O=C(C1=CN(CCC#N)N=C1C2=CC=C(C)C(C)=C2)O

InChI :
InChI=1S/C15H15N3O2/c1-10-4-5-12(8-11(10)2)14-13(15(19)20)9-18(17-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H,19,20)

Common Synonyms and Registry Numbers

Synonyms

While no widely recognized common synonyms exist, the compound is occasionally referred to by its CAS number or IUPAC name in scientific literature.

Registry Numbers

Registry System Identifier
CAS 956411-60-2
PubChem Not listed

Note: The compound is not indexed in PubChem, but its structural analogs (e.g., 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid) are documented under separate entries.

Molecular Formula and Weight Calculations

Molecular Formula

$$ \text{C}{15}\text{H}{15}\text{N}3\text{O}2 $$

Molecular Weight

Component Contribution (g/mol) Total
Carbon (C₁₅) 15 × 12 = 180
Hydrogen (H₁₅) 15 × 1 = 15
Nitrogen (N₃) 3 × 14 = 42
Oxygen (O₂) 2 × 16 = 32 269.30

Calculated weight matches experimental data.

Isomeric Considerations and Stereochemical Features

Tautomerism

The pyrazole core typically exhibits annular prototropic tautomerism between 1H- and 2H-pyrazole forms. However, in this compound, the 1H-pyrazole designation is fixed due to the 2-cyanoethyl substitution at position 1, which precludes tautomerism.

Stereochemical Features

  • Chirality : The molecule lacks stereogenic centers.
  • Geometric Isomerism : The 3,4-dimethylphenyl group is fixed in position, eliminating cis/trans isomerism.
  • Positional Isomerism : No positional variants exist due to the fixed substitution pattern on the pyrazole ring.
Isomer Type Presence Rationale
Tautomer No Substituted N-1 blocks hydrogen exchange
Stereoisomer No No chiral centers
Positional No Fixed substituent positions

Summary of Key Structural Features

Feature Description
Core Structure 1H-Pyrazole with carboxylic acid at C4
Key Substituents 2-Cyanoethyl (N1), 3,4-dimethylphenyl (C3)
Functional Groups Carboxylic acid, cyano, aromatic methyl
Isomerism None observed

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-5-12(8-11(10)2)14-13(15(19)20)9-18(17-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXHSATNMOIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, followed by hydrolysis to yield the final carboxylic acid product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

  • Drug Development : It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties .
  • Biological Activity Studies : Derivatives of this compound are studied for their interactions with biological targets, which may lead to the modulation of specific biochemical pathways .

Organic Synthesis

  • Building Block : The compound is utilized as a building block in organic synthesis for preparing more complex molecules .

Material Science

  • Development of New Materials : It is used in creating new materials with specific properties, such as polymers and coatings .

Biological Activities

Research indicates that 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activities:

  • Anticancer Properties : Studies have shown promising anticancer effects, prompting further investigation into its potential as an antitumor agent .
  • Anti-inflammatory Effects : The compound's derivatives have been linked to anti-inflammatory activities, making it a candidate for developing treatments for inflammatory diseases .

Case Study 1: Antitumor Activity

A study published in the Egyptian Journal of Chemistry explored various pyrazole derivatives' anticancer activities. The findings highlighted that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of pyrazole derivatives. The study demonstrated that certain derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carboxylic Acid Derivatives

The following table compares structural analogs of pyrazole-4-carboxylic acids, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
Target Compound N1: 2-cyanoethyl; C3: 3,4-dimethylphenyl $ \text{C}{15}\text{H}{15}\text{N}3\text{O}2 $ 277.30 Intermediate; structural features suggest potential bioactivity .
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid N1: 4-cyanobenzyl; C3: methyl $ \text{C}{13}\text{H}{11}\text{N}3\text{O}2 $ 241.25 No explicit activity data; cyanobenzyl group may enhance aromatic interactions .
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C3: difluoromethyl; N1: methyl $ \text{C}6\text{H}6\text{F}2\text{N}2\text{O}_2 $ 176.12 Used in agrochemicals; difluoromethyl improves metabolic stability .
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid N1: 3-chlorophenyl; C3/C5: methyl $ \text{C}{12}\text{H}{11}\text{ClN}2\text{O}2 $ 250.68 Chlorophenyl substituent may increase electrophilicity; no activity data .
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid N1: 4-fluorophenyl; fused cycloheptane $ \text{C}{15}\text{H}{15}\text{FN}2\text{O}2 $ 274.29 Bulky cycloheptane ring may restrict conformational flexibility .

Structural and Functional Insights

  • Substituent Effects on Lipophilicity :
    The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl group in or the smaller methyl group in . This could enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyanoethyl group (electron-withdrawing) contrasts with the difluoromethyl group in , which balances lipophilicity and polarity.
  • Biological Activity Trends: Pyrazole derivatives with substituted aryl groups (e.g., 3,4-dimethylphenyl in , 4-fluorophenyl in ) have demonstrated anti-inflammatory and antimicrobial activities. For example, Eltrombopag (), a biphenyl-pyrazole hybrid, shows thrombopoietin receptor agonism, underscoring the therapeutic relevance of aryl-substituted pyrazoles.

Biological Activity

1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of this compound, particularly the cyanoethyl group and the pyrazole ring, contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves:

  • Formation of Pyrazole Derivative : Reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate.
  • Introduction of Cyanoethyl Group : The resulting pyrazole is reacted with acrylonitrile.
  • Hydrolysis : The final step involves hydrolysis to yield the carboxylic acid product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyanoethyl group and the pyrazole ring enable binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain pyrazole derivatives were tested against carcinoma cell lines, revealing IC50 values indicating potent cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX activity leads to reduced production of pro-inflammatory mediators .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against a range of bacterial strains and fungi, indicating a potential for development as antimicrobial agents .

Comparative Analysis

CompoundStructureBiological ActivityIC50 Value
This compoundStructureAnticancer, Anti-inflammatoryTBD
1-(2-Cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acidLacks dimethyl groupsReduced activityTBD
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acidContains one methyl groupModerate activityTBD

Case Studies

Several case studies have been conducted on related pyrazole compounds:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated against various cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like Cisplatin .
  • Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives could effectively reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step procedures, such as cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization. For example, a general protocol for pyrazole-4-carboxylates involves:

  • Step 1: Reacting substituted hydrazines with β-ketoesters in ethanol under reflux to form the pyrazole core.
  • Step 2: Introducing the 2-cyanoethyl group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
    Key variables affecting yield include solvent polarity (DMF enhances solubility but may reduce selectivity), temperature (60–80°C optimal for cyclization), and catalyst loading (e.g., 5 mol% Pd for cross-coupling) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., cyanoethyl protons at δ 2.8–3.2 ppm, aromatic protons from 3,4-dimethylphenyl at δ 6.8–7.4 ppm) .
  • IR Spectroscopy: Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and nitrile C≡N absorption (~2200 cm⁻¹).
  • HPLC-MS: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor [M+H]⁺ ions for molecular weight confirmation .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), buffer pH, or incubation time. Standardize protocols using controls like reference inhibitors .
  • Solubility Issues: Use co-solvents (DMSO ≤0.1%) and confirm compound stability via LC-MS over 24 hours .
  • Metabolite Interference: Perform metabolite profiling (e.g., CYP450 enzymatic assays) to identify active/inactive derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced binding to target proteins (e.g., Keap1 or PPAR-γ)?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Model interactions between the carboxylic acid group and Keap1’s Arg483 or PPAR-γ’s Tyr473. Optimize substituents (e.g., 3,4-dimethylphenyl for hydrophobic pockets) .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to prioritize stable conformers .
  • QSAR Models: Corrogate electronic parameters (Hammett σ) with bioactivity data to predict potency improvements .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

Methodological Answer:

  • Challenge: Co-elution of byproducts (e.g., de-cyanoethylated analogs) in HPLC.
  • Solution: Employ orthogonal methods:
    • 2D-LC (HILIC + RP): Separate polar and non-polar impurities.
    • NMR Spectroscopy: Identify regioisomers via NOE correlations .
    • ICP-MS: Detect heavy metal residues from catalysts (e.g., Pd < 10 ppm) .

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